molecular formula C13H14ClN3 B12912838 6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine CAS No. 919522-42-2

6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine

Cat. No.: B12912838
CAS No.: 919522-42-2
M. Wt: 247.72 g/mol
InChI Key: WDDJJWCNHSCRPL-UHFFFAOYSA-N
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Description

6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine is an organic compound with a pyridazine ring structure. It is characterized by the presence of a chlorine atom at the 6th position and a 3,4-dimethylphenylmethyl group attached to the nitrogen atom at the 3rd position of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with 3,4-dimethylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 3rd position with the 3,4-dimethylbenzylamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine is unique due to the presence of the 3,4-dimethylphenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

919522-42-2

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

6-chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine

InChI

InChI=1S/C13H14ClN3/c1-9-3-4-11(7-10(9)2)8-15-13-6-5-12(14)16-17-13/h3-7H,8H2,1-2H3,(H,15,17)

InChI Key

WDDJJWCNHSCRPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC2=NN=C(C=C2)Cl)C

Origin of Product

United States

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